molecular formula C23H17Cl2N3O4 B12009521 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 765901-97-1

3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12009521
CAS No.: 765901-97-1
M. Wt: 470.3 g/mol
InChI Key: AARVFDVYTPGFNJ-LGJNPRDNSA-N
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Description

3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H17Cl2N3O4 . This compound is known for its unique chemical structure, which includes a combination of oxo, toluidino, acetyl, carbohydrazonoyl, phenyl, and dichlorobenzoate groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

The synthesis of 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:

Chemical Reactions Analysis

3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

765901-97-1

Molecular Formula

C23H17Cl2N3O4

Molecular Weight

470.3 g/mol

IUPAC Name

[3-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H17Cl2N3O4/c1-14-4-2-6-17(10-14)27-21(29)22(30)28-26-13-15-5-3-7-18(11-15)32-23(31)19-9-8-16(24)12-20(19)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

AARVFDVYTPGFNJ-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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